The synthesis of 5-(1-Naphthylamino)-5-oxopentanoic acid derivatives, particularly compound 54 (CR 2622), involves a series of chemical manipulations starting from Spiroglumide (CR 2194) []. While the specific steps for synthesizing this compound are not detailed in the provided abstracts, the research mentions that the process is stereoconservative, emphasizing the importance of preserving the specific spatial arrangement of atoms within the molecule []. The synthesis likely involves reactions targeting the carboxylic acid group of Spiroglumide to introduce the 5-(1-Naphthylamino)-5-oxopentanoic acid moiety.
Computer-assisted conformational analysis was employed to compare the structure of compound 54 (CR 2622) with the CCK agonist, Pentagastrin []. This analysis aimed to elucidate the structural basis for the antagonist activity of the compound. Although the specific structural details and comparisons are not provided in the abstracts, the study emphasizes the importance of spatial arrangement and conformation in determining the binding affinity and selectivity of the molecule towards CCK receptors.
The chemical reactions of 5-(1-Naphthylamino)-5-oxopentanoic acid, particularly within its derivative compound 54 (CR 2622), primarily revolve around its interaction with CCK receptors []. The compound acts as an antagonist, meaning it binds to the receptors without activating them, thereby blocking the binding and action of CCK []. This antagonistic activity is attributed to the specific structural features and conformation of the molecule, enabling it to interact with the receptor binding site with high affinity and selectivity [].
The mechanism of action of 5-(1-Naphthylamino)-5-oxopentanoic acid derivatives, specifically compound 54 (CR 2622), involves competitive antagonism of CCK receptors, particularly the CCKB/gastrin receptors []. By binding to these receptors, the compound prevents the natural ligand, CCK, from binding and exerting its biological effects []. This antagonism has been demonstrated in various experimental models, including inhibition of CCK binding in guinea pig brain cortex and inhibition of gastrin-induced calcium mobilization in rabbit gastric parietal cells []. The high potency and selectivity of this compound compared to Spiroglumide (CR 2194) highlight the importance of the 5-(1-Naphthylamino)-5-oxopentanoic acid moiety in enhancing receptor binding and antagonist activity [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2